7H-Purin-8-ol

Description

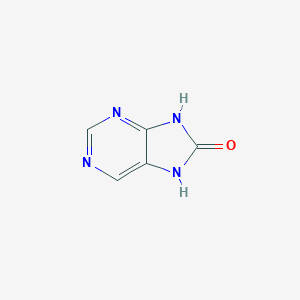

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,9-dihydropurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDSIEMYVQERLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030859 | |

| Record name | 8H -Purin-8-one, 7,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13230-97-2 | |

| Record name | 8-Oxopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13230-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purin-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8H -Purin-8-one, 7,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Tautomers and Isomers of 7H-Purin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

7H-Purin-8-ol and its tautomeric and isomeric forms, collectively known as 8-hydroxypurines or 8-oxopurines, are a class of purine derivatives of significant interest in medicinal chemistry and molecular biology. Arising from oxidative metabolic processes, these compounds, particularly in their nucleoside forms, are implicated in DNA damage and repair mechanisms, and possess potential as modulators of various enzymatic pathways. This technical guide provides a comprehensive overview of the core chemical and biological aspects of this compound tautomers and isomers. It includes detailed discussions on their structures, relative stabilities, and spectroscopic properties, alongside experimental protocols for their synthesis and characterization. Furthermore, this guide elucidates the biological context of 8-oxopurines, with a focus on their role in DNA damage and repair signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving purine analogs.

Introduction to this compound and its Tautomeric Landscape

This compound exists in a dynamic equilibrium with its tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. In the case of this compound, the principal tautomerism is of the keto-enol type, where the hydrogen atom can reside on a nitrogen atom of the purine ring system (lactam or keto form) or on the exocyclic oxygen atom (lactim or enol form). The position of the proton on the purine ring system gives rise to different positional isomers.

The predominant tautomers of 8-hydroxypurine are the keto forms, often referred to as 8-oxopurines. Theoretical and experimental studies on related purine systems indicate that the keto forms are generally more stable than the corresponding enol forms. The major tautomers include:

-

7H-Purin-8(9H)-one (Hypoxanthine): Often considered the most stable tautomer.

-

1H-Purin-8(7H)-one: Another stable keto tautomer.

-

This compound: The enol form.

-

9H-Purin-8-ol: Another enol form.

The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH.

Quantitative Data on Tautomer and Isomer Stability

Table 1: Calculated Relative Energies of 8-Oxopurine Tautomers in the Gas Phase

| Tautomer | Structure | Relative Energy (kcal/mol) |

| 7H-Purin-8(9H)-one (Hypoxanthine) | 8-oxo, N7-H, N9-H | 0.00 (Reference) |

| 1H-Purin-8(7H)-one | 8-oxo, N1-H, N7-H | 1.5 - 3.0 |

| This compound | 8-hydroxy, N7-H | 5.0 - 7.0 |

| 9H-Purin-8-ol | 8-hydroxy, N9-H | 6.0 - 8.0 |

Table 2: Calculated Relative Energies of 8-Oxopurine Tautomers in Aqueous Solution (PCM Model)

| Tautomer | Structure | Relative Energy (kcal/mol) |

| 7H-Purin-8(9H)-one (Hypoxanthine) | 8-oxo, N7-H, N9-H | 0.00 (Reference) |

| 1H-Purin-8(7H)-one | 8-oxo, N1-H, N7-H | 0.5 - 1.5 |

| This compound | 8-hydroxy, N7-H | 4.0 - 6.0 |

| 9H-Purin-8-ol | 8-hydroxy, N9-H | 5.0 - 7.0 |

Note: The energy ranges are indicative and compiled from computational studies on related 8-oxopurine derivatives. The polarizable continuum model (PCM) is used to approximate the effects of aqueous solvation.

Experimental Protocols

Synthesis of 8-Hydroxypurine (Traube Purine Synthesis)

The Traube purine synthesis is a classical and versatile method for the preparation of purines from pyrimidine precursors. The following is a generalized, step-by-step protocol that can be adapted for the synthesis of 8-hydroxypurine.

Workflow for Traube Synthesis of 8-Hydroxypurine

Caption: Workflow for the Traube synthesis of 8-hydroxypurine.

Materials:

-

4,5-diaminopyrimidin-6(1H)-one

-

Formic acid (98-100%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Buchner funnel and flask for vacuum filtration

-

Recrystallization solvent (e.g., water, ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-diaminopyrimidin-6(1H)-one with an excess of formic acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the excess formic acid can be removed under reduced pressure. The crude solid is then collected by vacuum filtration.

-

Purification: Purify the crude 8-hydroxypurine by recrystallization from a suitable solvent, such as water or ethanol. Dissolve the crude product in a minimum amount of hot solvent, and allow it to cool slowly to form crystals.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization

The following protocols outline the general procedures for the spectroscopic characterization of this compound and its tautomers. As experimental data for the unsubstituted compound is scarce, data for hypoxanthine, the major tautomer, is often used as a reference.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

¹H NMR: Acquire the proton NMR spectrum. Typical chemical shifts for the purine protons (H2 and H6) are expected in the aromatic region (7-9 ppm). Protons on nitrogen atoms may appear as broad signals and their chemical shifts can be concentration and temperature dependent.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. The chemical shifts of the carbon atoms in the purine ring will provide information about the electronic environment and help to distinguish between tautomers.

-

2D NMR: Techniques such as HSQC and HMBC can be used to confirm the assignments of proton and carbon signals and to elucidate the connectivity within the molecule.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Hypoxanthine (in DMSO-d₆)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | ~148 |

| H2 | ~8.0 | - |

| C4 | - | ~146 |

| C5 | - | ~124 |

| C6 | - | ~157 |

| H6 | ~8.1 | - |

| C8 | - | ~140 |

Note: These are approximate values based on experimental data for hypoxanthine. Actual chemical shifts may vary depending on the specific tautomer and experimental conditions.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Analyze the spectrum for characteristic absorption bands. Key functional groups to identify include:

-

N-H stretching: Broad bands in the region of 3200-2800 cm⁻¹.

-

C=O stretching (keto form): A strong absorption band around 1700-1650 cm⁻¹.

-

C=N and C=C stretching: Bands in the 1650-1450 cm⁻¹ region.

-

O-H stretching (enol form): A broad band around 3400-3200 cm⁻¹.

-

Table 4: Representative IR Absorption Frequencies for 8-Oxopurines

| Functional Group | Approximate Frequency (cm⁻¹) |

| N-H stretch | 3200-2800 (broad) |

| C=O stretch | 1700-1650 |

| C=N / C=C stretch | 1650-1450 |

| O-H stretch (enol) | 3400-3200 (broad) |

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum to determine the molecular weight of the compound.

-

Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry to induce fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for purines involve the cleavage of the imidazole and pyrimidine rings.

Biological Context and Signaling Pathways

While specific signaling pathways directly initiated by the free base this compound are not well-defined, the biological significance of 8-oxopurines is well-established, particularly in the context of oxidative DNA damage and repair. 8-Oxoguanine (8-oxoG), the guanine analogue of 8-oxopurine, is one of the most common DNA lesions resulting from reactive oxygen species (ROS).

8-Oxopurine in DNA Damage and Repair

The presence of 8-oxoG in DNA can lead to G:C to T:A transversions if not repaired. Cells have evolved sophisticated DNA repair mechanisms to counteract this threat. The base excision repair (BER) pathway is the primary mechanism for the removal of 8-oxoG.

Base Excision Repair Pathway for 8-Oxoguanine

Caption: The Base Excision Repair (BER) pathway for 8-oxoguanine.

Recent studies have also suggested that the 8-oxoG base, once excised from DNA by OGG1, may itself act as a signaling molecule, potentially activating small GTPases like Ras and Rac1. This suggests a more complex role for 8-oxopurines beyond simply being markers of DNA damage, implicating them in cellular signaling cascades.

Potential Signaling Role of Excised 8-Oxoguanine

Caption: A proposed signaling role for excised 8-oxoguanine.

Conclusion

This compound and its tautomers represent a fascinating and biologically relevant class of molecules. While the keto forms (8-oxopurines) are generally more stable, the potential for tautomeric shifts has significant implications for their biological activity and interactions with molecular targets. This guide has provided a foundational understanding of their chemistry, including methods for their synthesis and characterization, and has shed light on their important role in the context of DNA damage and repair. The emerging evidence for a signaling role of excised 8-oxopurines opens up new avenues for research and suggests that these molecules may have a more intricate role in cellular processes than previously appreciated. A deeper understanding of the tautomeric and isomeric landscape of this compound will undoubtedly be crucial for the future development of novel therapeutics targeting purine-dependent pathways.

An In-depth Technical Guide on the Putative Mechanism of Action of 7H-Purin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the putative mechanism of action of 7H-Purin-8-ol, also known as 8-hydroxypurine. The primary mechanism explored is its role as an inhibitor of xanthine oxidase, a key enzyme in purine metabolism. This document includes a summary of relevant quantitative data for comparative analysis, detailed experimental protocols, and visualizations of the involved biochemical pathways and experimental workflows.

Core Mechanism of Action: Xanthine Oxidase Inhibition

The principal proposed mechanism of action for this compound is the inhibition of xanthine oxidase (XO). XO is a crucial enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in the joints and tissues, causing inflammatory conditions such as gout.[2] By inhibiting xanthine oxidase, this compound can reduce the production of uric acid, making it a compound of interest for the potential management of hyperuricemia and related conditions.

Xanthine oxidase inhibitors are broadly categorized into purine analogues and non-purine analogues.[3] this compound, being a purine derivative, falls into the former category. These inhibitors typically act by binding to the active site of the enzyme, preventing the substrate from accessing it.

Signaling Pathway: Purine Catabolism

The purine catabolism pathway is the central signaling cascade in which this compound is believed to exert its effect. This pathway details the breakdown of purine nucleotides into uric acid.

Quantitative Data on Xanthine Oxidase Inhibition

For the purpose of comparison and to provide a context for the potential potency of this compound, the following table summarizes the IC50 values of other known xanthine oxidase inhibitors.

| Inhibitor Compound | IC50 Value (µM) | Reference Compound |

| Allopurinol | 2.1 - 8.7 | [4] |

| Febuxostat | 0.0236 | [4] |

| Morin | 44 | [5] |

| 7,8-Benzoflavone | 0.6 | [4] |

| 5,6-Benzoflavone | 5.2 | [4] |

| Curcumin | 117.3 | [4] |

| Luteolin | 3.3 | [4] |

| Kaempferol | 2.18 | [5] |

Note: The IC50 values can vary depending on the experimental conditions, such as substrate concentration and assay method.

Experimental Protocols

This section details the methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol describes a common method to determine the inhibitory effect of a compound on xanthine oxidase activity by measuring the formation of uric acid.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

This compound (test compound)

-

Allopurinol (positive control)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 290-295 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in potassium phosphate buffer.

-

Prepare stock solutions of this compound and allopurinol in DMSO. Further dilutions should be made in the assay buffer.

-

Prepare a working solution of xanthine oxidase in potassium phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL buffer + 50 µL test compound/vehicle.

-

Control (No Inhibitor): 100 µL buffer + 50 µL vehicle + 50 µL xanthine oxidase solution.

-

Test Compound: 100 µL buffer + 50 µL of varying concentrations of this compound + 50 µL xanthine oxidase solution.

-

Positive Control: 100 µL buffer + 50 µL of varying concentrations of allopurinol + 50 µL xanthine oxidase solution.

-

-

Initiation of Reaction:

-

Add 50 µL of the xanthine solution to all wells except the blank to start the reaction. The final volume in each well is 250 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes).

-

Measure the absorbance of each well at 295 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Synthesis of this compound (Traube Purine Synthesis)

The Traube purine synthesis is a classical and versatile method for the preparation of purines from pyrimidine precursors.[6][7] This can be adapted for the synthesis of this compound.

Starting Materials:

-

4,5-Diaminopyrimidine derivative

-

Urea or a similar one-carbon source (e.g., formic acid, ethyl chloroformate)

General Procedure:

-

Reaction Setup: A mixture of the 4,5-diaminopyrimidine and urea is heated, either neat or in a high-boiling solvent.

-

Cyclization: The heating promotes the cyclization of the pyrimidine derivative with the one-carbon source to form the imidazole ring, resulting in the purine scaffold.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.

Conclusion

The available evidence strongly suggests that the primary mechanism of action of this compound is the inhibition of xanthine oxidase. This positions the compound as a potential therapeutic agent for conditions associated with hyperuricemia, such as gout. While detailed protocols for assessing its inhibitory activity and for its synthesis are well-established in the field of medicinal chemistry, a specific experimentally determined IC50 value for this compound is currently lacking in the public domain. Further quantitative studies are necessary to fully elucidate its potency and to compare it with existing xanthine oxidase inhibitors. The experimental frameworks provided in this guide offer a robust starting point for such investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]

- 4. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry-online.com [chemistry-online.com]

- 7. scribd.com [scribd.com]

Synthesis of 7H-Purin-8-ol Analogs and Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic methodologies for 7H-Purin-8-ol analogs and their derivatives. Given that this compound predominantly exists in its more stable tautomeric form, 7H-purin-8(9H)-one, this guide will focus on the synthesis of the latter, which is widely reported in the scientific literature. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates relevant biological pathways.

Introduction

Purines are fundamental heterocyclic compounds essential for numerous biological processes. Their derivatives are integral components of nucleic acids, coenzymes, and signaling molecules. Consequently, synthetic purine analogs are a cornerstone of medicinal chemistry, exhibiting a wide range of therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The 7H-purin-8-one scaffold, in particular, has garnered significant attention as a privileged structure in the development of novel therapeutic agents. This guide will explore the primary synthetic routes to this important class of molecules.

Synthetic Strategies

The construction of the 7H-purin-8-one core can be achieved through several synthetic pathways. The most prevalent and versatile methods often employ diaminomaleonitrile (DAMN) or substituted pyrimidines as key starting materials.

Synthesis from Diaminomaleonitrile (DAMN)

A robust and widely utilized method for the synthesis of 8-oxopurine derivatives involves the use of diaminomaleonitrile (DAMN). This approach typically involves a multi-step one-pot reaction, offering a high degree of flexibility for introducing substituents.

A general synthetic workflow is depicted below:

Caption: General workflow for the synthesis of 7H-purin-8(9H)-one derivatives from DAMN.

Experimental Protocol: Synthesis of 2,9-Disubstituted-8-oxo-7H-purine-6-carboxamide Derivatives [2]

-

Formation of the Urea Intermediate: To a solution of diaminomaleonitrile (DAMN) in a suitable solvent such as THF, an equimolar amount of an alkyl or aryl isocyanate is added. The reaction mixture is stirred at room temperature until the formation of the corresponding urea derivative is complete, which can be monitored by thin-layer chromatography (TLC).[2]

-

Cyclization to the Purine Core: The resulting urea intermediate is then treated with an appropriate aldehyde in the presence of a base, such as triethylamine (TEA), and a catalytic amount of iodine. The mixture is heated to facilitate the cyclization and formation of the 7H-purin-8(9H)-one ring system.[2]

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield the desired 2,9-disubstituted-8-oxo-7H-purine-6-carboxamide derivative.[2]

Synthesis from Substituted Pyrimidines

An alternative strategy involves the construction of the imidazole ring onto a pre-existing pyrimidine scaffold. This method is particularly useful for the synthesis of 2,6,9-trisubstituted purines.

A representative workflow for this approach is as follows:

Caption: General workflow for the synthesis of 2,6,9-trisubstituted purines from a pyrimidine precursor.

Experimental Protocol: Synthesis of 6,8,9-Trisubstituted Purine Derivatives [2]

-

Reduction of the Nitro Group: 4,6-Dichloro-5-nitropyrimidine is reduced to 4,6-dichloropyrimidin-5-amine using a reducing agent such as tin(II) chloride in a suitable solvent.[2]

-

Nucleophilic Substitution at C4: The chlorine atom at the C4 position of the pyrimidine ring is substituted by reacting the diamine with an amine (e.g., cyclopentylamine) in the presence of a base like triethylamine. This yields a 6-chloro-N4-substituted-pyrimidine-4,5-diamine.[2]

-

Cyclization to form the Purine Ring: The resulting diamine is then reacted with a substituted benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), to facilitate the cyclization and formation of the 6-chloro-8,9-disubstituted 7H-purine intermediate.[2]

-

Further Substitution at C6 and C2: The remaining chloro and other substitutable positions can be further functionalized through nucleophilic aromatic substitution reactions to introduce a variety of substituents, leading to the final 2,6,9-trisubstituted purine analogs.[3]

Quantitative Data

The following tables summarize the yields and biological activities of representative this compound analogs and derivatives synthesized via the described methods.

Table 1: Synthesis Yields of 6,8,9-Trisubstituted Purine Analogs [4]

| Compound | R¹ (at C6) | R² (at C9) | R³ (at C8) | Yield (%) |

| 5 | 1-phenylpiperazine | cyclopentyl | 4-phenoxyphenyl | 95 |

| 6 | 1-(p-tolyl)piperazine | cyclopentyl | 4-phenoxyphenyl | 94 |

| 7 | 1-(4-(trifluoromethyl)phenyl)piperazine | cyclopentyl | 4-phenoxyphenyl | 94 |

| 10 | 1-(4-chlorophenyl)piperazine | cyclopentyl | 4-phenoxyphenyl | 92 |

| 11 | 1-(3,4-dichlorophenyl)piperazine | cyclopentyl | 4-phenoxyphenyl | 92 |

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Selected 2,6,9-Trisubstituted Purines [3]

| Compound | HL-60 | CACO2 |

| 4r | >100 | 27 |

| 7h | Potent (data not specified) | >100 |

| Cisplatin (control) | Potent (data not specified) | >100 |

Biological Signaling Pathways

Derivatives of 7H-purin-8-one are known to interact with various biological pathways. One notable example is the involvement of 8-oxoguanine, a product of oxidative DNA damage, in cellular signaling. The repair of this lesion by 8-oxoguanine DNA glycosylase-1 (OGG1) can initiate a signaling cascade.

OGG1-Mediated Ras Activation

The excision of 8-oxoguanine from DNA by OGG1 releases the free base, which can then, in complex with OGG1, activate small GTPases of the Ras family. This activation leads to the phosphorylation of downstream targets in the MAPK/ERK pathway.[5][6]

Caption: OGG1-initiated signaling pathway leading to Ras activation.

Purine Metabolism

The synthesis and degradation of purines are fundamental metabolic pathways. Analogs of this compound can potentially interfere with these processes, leading to therapeutic effects. The de novo synthesis pathway builds the purine ring from simpler precursors, while the salvage pathway recycles purine bases.

Caption: Simplified overview of the purine metabolism pathway.[7][8]

Conclusion

The synthesis of this compound analogs and their derivatives offers a rich field for the discovery of new therapeutic agents. The synthetic methodologies detailed in this guide, particularly those starting from diaminomaleonitrile and substituted pyrimidines, provide versatile and efficient routes to a wide array of substituted purinones. The presented quantitative data and insights into the relevant biological pathways underscore the potential of these compounds in drug development. This guide serves as a foundational resource for researchers and scientists dedicated to exploring the vast chemical and biological landscape of purine chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purine metabolism - Wikipedia [en.wikipedia.org]

- 8. Purine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 7H-Purin-8-ol Derivatives: A Technical Guide for Drug Development

Introduction

Purines, heterocyclic aromatic compounds composed of fused pyrimidine and imidazole rings, are fundamental to all life, forming the basis of nucleic acids (adenine and guanine), energy currency (ATP), and signaling molecules.[1] This ubiquity makes the purine scaffold a "privileged structure" in medicinal chemistry, with synthetic derivatives being a rich source of therapeutic agents.[2][3] Among these, the 7H-Purin-8-ol core, which exists in tautomeric equilibrium with 7H-purin-8(9H)-one, represents a versatile starting point for the development of novel compounds with a wide spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the chemical space, synthesis, and biological evaluation of this compound derivatives, aimed at researchers and professionals in drug discovery and development.

Synthetic Strategies and Methodologies

The synthesis of the 7H-purin-8(9H)-one core and its derivatives often employs multicomponent reactions, which allow for the rapid generation of molecular diversity. A common and effective strategy involves the condensation of pyrimidine precursors or the construction of the purine ring system from imidazole synthons.

General Experimental Protocol: Synthesis from Diaminomalenonitrile

A prevalent method for constructing the purine ring system utilizes 2,3-diaminomaleonitrile (DAMN) as a key starting material. This approach allows for the introduction of diversity at various positions of the purine core.

Materials:

-

2,3-diaminomaleonitrile (DAMN) or aminomalononitrile p-toluenesulfonate (AMNS)

-

Appropriate aldehyde or isocyanate

-

Triethyl orthoformate or formic acid[4]

-

Solvent (e.g., Tetrahydrofuran (THF), Ethanol)

-

Base (e.g., Triethylamine (TEA))

-

Microwave reactor (optional, for reaction acceleration)[4]

Procedure:

-

Imidazole Ring Formation: A mixture of DAMN (or AMNS), an appropriate aldehyde, and a base like TEA in a suitable solvent such as THF is prepared.

-

The reaction mixture is stirred, often with microwave irradiation for a short period (e.g., 2 minutes), to facilitate the formation of an amino imidazole carbonitrile intermediate.[4]

-

Pyrimidine Ring Annulation: The formed imidazole intermediate is then reacted with a C1 donor, such as formic acid or triethyl orthoformate, to construct the fused pyrimidine ring.[4]

-

This step is typically also performed under microwave irradiation (e.g., 250W, 200°C for 2 minutes) to drive the reaction to completion, yielding the 8,9-disubstituted-1H-purin-6-one derivatives.[4]

-

Purification: The final product is purified using standard laboratory techniques, such as column chromatography or recrystallization, to yield the desired purine derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.[5]

Figure 1: Generalized workflow for the synthesis of this compound derivatives.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have been investigated for a multitude of biological activities, demonstrating their potential as therapeutic agents in various disease areas. The structural modifications around the purine core significantly influence their potency and selectivity.

Antimicrobial Activity

Several purine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Table 1: Antimicrobial Activity of Selected Purine Derivatives [6]

| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 14 | Gram-positive strains | 7.8 - 62.5 | Gentamycin | 15.62 |

| 17 | Gram-positive strains | 7.8 - 62.5 | Gentamycin | 15.62 |

| 20 | Gram-positive strains | 7.8 - 62.5 | Gentamycin | 15.62 |

| 24 | Gram-positive strains | 7.8 - 62.5 | Gentamycin | 15.62 |

| Generic | Gram-negative strains | 31.25 - 125 | Gentamycin | 31.25 |

| Generic | C. albicans | 15.62 - 31.25 | Fluconazole | 15.62 |

Data sourced from a study on substituted purine analogues.[6]

Enzyme Inhibition

Purine derivatives are well-known for their ability to act as ATP-competitive kinase inhibitors.[7] They have also been evaluated for their inhibitory effects on other enzymes, such as those involved in metabolic diseases.

Table 2: Enzyme Inhibitory Activity of Selected Purine Derivatives [6]

| Compound ID | Target Enzyme | Inhibition (%) at 100 µM | Standard | Inhibition (%) |

| 10a | α-Amylase | 64.70 ± 0.02 | Acarbose | 67.33 ± 0.01 |

| 10a | α-Glucosidase | 75.36 ± 0.01 | Acarbose | 57.79 ± 0.01 |

| Series | α-Amylase | 21.85 - 64.70 | Acarbose | 67.33 ± 0.01 |

| Series | α-Glucosidase | 23.93 - 75.36 | Acarbose | 57.79 ± 0.01 |

Data from an evaluation of triazolo[4,3-a]quinoxaline derivatives with a purine-like core.[6]

Anticancer Activity

Synthetic purine derivatives are potential candidates for anticancer therapy due to their ability to interfere with signaling pathways that regulate cell survival and apoptosis.[6] For instance, certain sulfonylpurine derivatives have been shown to induce apoptosis and cause mitochondrial membrane depolarization in cancer cells.[6] Others have been found to inhibit tumor growth and metastasis in xenograft models of triple-negative breast cancer by modulating the expression of proteins like Bcl-2, Bax, MMP2, and AKT.[8]

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: In Vitro DPP-4 Inhibition Assay

This assay measures the ability of a compound to inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme, a target in type 2 diabetes.[9]

Procedure:

-

Reaction Setup: In a 96-well plate, add 30 µL of assay buffer, 10 µL of DPP-4 enzyme solution, and 10 µL of the test compound solution (at various concentrations). Vildagliptin is used as a standard inhibitor.[9]

-

Substrate Addition: The reaction is initiated by adding 50 µL of the fluorogenic substrate, Gly-Pro-AMC.[9]

-

Incubation and Measurement: The mixture is incubated at a controlled temperature. The fluorescence generated by the cleavage of the substrate is measured at regular intervals using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated from the fluorescence measurements. The percentage of inhibition for each compound concentration is determined relative to a control without an inhibitor. The IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is then calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Purine derivatives exert their biological effects by modulating various cellular signaling pathways. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in nucleotide metabolism.[10]

In cancer, for example, substituted purine derivatives can trigger apoptosis (programmed cell death). This is a critical mechanism for eliminating malignant cells. The process can be initiated through intrinsic or extrinsic pathways, often converging on the activation of caspases, which are proteases that execute the cell death program. Some purine derivatives have been shown to induce apoptosis by causing mitochondrial membrane depolarization, a key event in the intrinsic pathway.[6]

Figure 2: Intrinsic apoptosis pathway potentially modulated by this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and privileged structure in medicinal chemistry. The exploration of its chemical space has yielded a diverse range of derivatives with significant potential as antimicrobial, antidiabetic, and anticancer agents. The synthetic accessibility of this core, particularly through multicomponent reactions, allows for the creation of large libraries for high-throughput screening.

Future research should focus on elucidating the precise mechanisms of action and identifying specific molecular targets for the most potent compounds.[8] Structure-activity relationship (SAR) studies, aided by computational modeling and docking, will be crucial for designing next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[11] The continued development of novel synthetic methodologies will further expand the accessible chemical space, paving the way for the discovery of new and effective therapeutics based on the this compound core.

References

- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 2. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and mechanism of action of new purine derivatives against triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive insights into potential roles of purinergic P2 receptors on diseases: Signaling pathways involved and potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, docking and biological evaluation of purine-5- N -isosteresas anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02970D [pubs.rsc.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7H-Purin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation and confirmation of 7H-Purin-8-ol, a significant purine derivative. By presenting a logical workflow, detailed experimental protocols, and a thorough analysis of spectroscopic data, this document serves as a critical resource for professionals engaged in chemical research and pharmaceutical development.

Introduction to this compound

This compound, also known as 8-hydroxypurine, is a purine base with the molecular formula C₅H₄N₄O. Its structure is foundational to various biologically active molecules and it exists in a tautomeric equilibrium with its keto form, 7,9-dihydropurin-8-one. This tautomerism is a critical aspect of its chemical behavior and biological function, influencing its hydrogen bonding capabilities and interactions with biological macromolecules. The precise characterization of its structure is paramount for understanding its reactivity, developing derivatives, and exploring its pharmacological potential.

Spectroscopic Data for Structure Confirmation

Table 1: Nuclear Magnetic Resonance (NMR) Data

Quantitative NMR data provides detailed information about the carbon-hydrogen framework of the molecule. The following data is based on general knowledge of purine systems and data from related structures.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H | ~8.0 - 8.5 | singlet | - | H-2 / H-6 | Predicted |

| ¹H | ~7.8 - 8.2 | singlet | - | H-6 / H-2 | Predicted |

| ¹H | ~11.0 - 13.0 | broad singlet | - | N-H | Predicted |

| ¹³C | ~150 - 155 | - | - | C-2 | Predicted |

| ¹³C | ~145 - 150 | - | - | C-4 | Predicted |

| ¹³C | ~115 - 120 | - | - | C-5 | Predicted |

| ¹³C | ~140 - 145 | - | - | C-6 | Predicted |

| ¹³C | ~155 - 160 | - | - | C-8 | Predicted |

Note: Predicted values are based on the general chemical shift ranges for purine scaffolds and may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The characteristic absorption bands are indicative of specific bond vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Reference |

| 3200 - 3500 | Broad | O-H Stretch | Hydroxyl group (-OH) | Predicted |

| 3100 - 3300 | Medium | N-H Stretch | Amine/Amide | Predicted |

| 1670 - 1720 | Strong | C=O Stretch | Carbonyl (keto tautomer) | Predicted |

| 1550 - 1650 | Medium-Strong | C=N, C=C Stretch | Purine ring | Predicted |

| 1000 - 1300 | Medium | C-O Stretch | Hydroxyl group (-OH) | Predicted |

Note: The presence of both O-H and C=O stretching bands would be a strong indicator of the keto-enol tautomerism.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition of this compound.

| Technique | m/z Value | Relative Intensity (%) | Assignment | Reference |

| ESI-MS | 137.0458 | - | [M+H]⁺ | Predicted[1] |

| ESI-MS | 135.0312 | - | [M-H]⁻ | Predicted[1] |

| GC-MS | 136 | 100 | [M]⁺ | Predicted[2] |

| GC-MS | 108 | - | [M-CO]⁺ | Predicted[2] |

| GC-MS | 81 | - | Fragmentation | Predicted[2] |

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance or Varian DD2 spectrometer operating at a proton frequency of 300 MHz or 500 MHz.

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : 0-16 ppm.

-

Number of Scans : 16-64, depending on sample concentration.

-

Relaxation Delay : 1-2 seconds.

-

Data Processing : Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the residual DMSO signal at 2.50 ppm.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled pulse sequence.

-

Spectral Width : 0-200 ppm.

-

Number of Scans : 1024-4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay : 2-5 seconds.

-

Data Processing : Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the DMSO-d₆ solvent peak at 39.52 ppm.[3]

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum One.

-

Sample Preparation : The sample is prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with anhydrous KBr and pressed into a thin, transparent disk.

-

Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Background correction is applied.

Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source for accurate mass measurement. For fragmentation analysis, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source can be used.

-

ESI-MS :

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol/water) at a low concentration (e.g., 1-10 µg/mL).

-

Analysis Mode : Both positive and negative ion modes are used to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Mass Range : m/z 50-500.

-

-

GC-MS (for a volatile derivative) :

-

Sample Preparation : The sample may require derivatization (e.g., silylation) to increase its volatility.

-

Ionization : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 30-300.

-

Visualizing the Path to Confirmation

Diagrams are essential for representing complex relationships and workflows in a clear and concise manner.

A key feature of this compound is its existence as a mixture of tautomers in solution. This equilibrium is crucial for its chemical and biological properties.

Conclusion

The structural elucidation of this compound is a systematic process that integrates synthesis, purification, and multi-faceted spectroscopic analysis. The collective evidence from NMR, IR, and Mass Spectrometry, interpreted within the context of its inherent tautomerism, provides a definitive confirmation of its molecular structure. This foundational knowledge is indispensable for the rational design of novel purine-based therapeutic agents and for advancing our understanding of purine metabolism and signaling pathways.

References

In-Depth Technical Guide to the Physicochemical Properties of 7H-Purin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7H-Purin-8-ol. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted values and data from closely related analogues to offer a thorough understanding. All quantitative data is presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for key physicochemical property determination are also provided.

Core Physicochemical Properties

This compound, a member of the purine family, is a heterocyclic aromatic organic compound. Its structure and properties are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the purine scaffold in biologically active molecules.

Table 1: Physicochemical Data for this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | PubChem |

| Synonyms | 8-Hydroxypurine, Purin-8-one | PubChem |

| CAS Number | Not available | |

| Molecular Formula | C₅H₄N₄O | PubChem[1] |

| Molecular Weight | 136.11 g/mol | PubChem |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Data not available | |

| pKa | Data not available | |

| LogP (XLogP3-AA) | -0.8 | Predicted by PubChem |

| Polar Surface Area | 70.1 Ų | Predicted by PubChem |

| Hydrogen Bond Donors | 2 | Predicted by PubChem |

| Hydrogen Bond Acceptors | 4 | Predicted by PubChem |

Tautomerism

A critical aspect of the chemistry of this compound is its existence in tautomeric forms. The most significant equilibrium is between the -ol and -one forms. Understanding this tautomerism is crucial as the dominant form can significantly influence the molecule's biological activity and physicochemical properties. The equilibrium can be influenced by factors such as the solvent and pH.

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties of purine analogues like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of the compound

-

Mortar and pestle

Procedure:

-

Ensure the sample is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire solid has melted (T2).

-

The melting point is reported as the range T1-T2.

Water Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in water at a specific temperature.

Materials:

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Distilled or deionized water

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of water.

-

Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed at the same temperature to allow undissolved solid to settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of solvent.

-

Determine the concentration of the compound in the diluted solution using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculate the original concentration in the saturated solution to determine the water solubility.

pKa Determination (UV-Vis Spectrophotometry)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

A series of buffer solutions with known pH values

-

Stock solution of the compound in a suitable solvent (e.g., DMSO or ethanol)

Procedure:

-

Prepare a series of solutions of the compound in buffers of different pH values, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid affecting the pH.

-

Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each solution.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot absorbance at the selected wavelength(s) against pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used with the absorbance data to calculate the pKa.

Biological Context: Purine Metabolism

This compound is structurally related to endogenous purines and their metabolites. A key enzyme in purine catabolism is xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Compounds that can interact with this pathway are of interest in the treatment of conditions like gout, which is caused by an accumulation of uric acid.

References

Quantum Mechanical Calculations for 7H-Purin-8-ol: A Technical Guide

This technical guide provides an in-depth overview of the application of quantum mechanical calculations to the study of 7H-Purin-8-ol. It is intended for researchers, scientists, and professionals in drug development who are interested in the theoretical investigation of purine analogs. This document details the computational methodologies, presents key data in a structured format, and visualizes the computational workflow.

Introduction to this compound and Tautomerism

This compound, also known as 7,9-dihydropurin-8-one, is a derivative of purine, a fundamental heterocyclic compound found in nucleic acids.[1] Like many purine derivatives, this compound can exist in several tautomeric forms due to proton migration between nitrogen and oxygen atoms. The relative stability of these tautomers is crucial as it dictates the molecule's chemical reactivity, intermolecular interactions, and biological activity. Quantum mechanical calculations are powerful tools for determining the equilibrium structures, relative energies, and electronic properties of these tautomers, providing insights that are often difficult to obtain experimentally.[2][3]

The most common tautomeric equilibrium for this molecule involves the keto (lactam) and enol (lactim) forms, as well as potential proton shifts between the nitrogen atoms of the imidazole and pyrimidine rings. Understanding this tautomeric landscape is essential for predicting its behavior in different environments, such as in the gas phase or in solution.[2][4]

Computational Methodologies

The theoretical investigation of purine tautomerism typically employs a range of quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy.[5][6]

Experimental Protocol: Tautomer Stability Calculation

-

Structure Optimization: The initial step involves building the 3D structures of all plausible tautomers of this compound. Each of these structures is then subjected to geometry optimization to find the minimum energy conformation on the potential energy surface.

-

Computational Level of Theory: A common and effective level of theory for these systems is the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p).[2][5] The B3LYP functional is a hybrid functional that incorporates both Hartree-Fock exchange and DFT exchange-correlation. The 6-311+G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively, which are important for accurately describing lone pairs and hydrogen bonding.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two purposes:

-

To confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To obtain thermodynamic data, such as the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy.[7]

-

-

Relative Energy Calculation: The total electronic energies, including ZPVE corrections, are used to determine the relative stabilities of the tautomers. The tautomer with the lowest total energy is considered the most stable.

-

Solvent Effects: To model the system in a biological or solution-phase environment, solvent effects can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).[2] This method treats the solvent as a continuous dielectric medium, which can significantly influence the relative stability of polar tautomers.

Calculated Properties of this compound Tautomers

Quantum mechanical calculations yield a wealth of quantitative data. The following tables summarize the types of data typically generated in a computational study of this compound tautomers.

Note: The values presented in these tables are illustrative and representative of typical results for purine systems. Specific values for this compound would require dedicated calculations.

Table 1: Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (ΔE) (kcal/mol) Gas Phase | Relative Gibbs Free Energy (ΔG) (kcal/mol) Gas Phase | Relative Energy (ΔE) (kcal/mol) Aqueous (PCM) |

| 7H-keto (lactam) | 0.00 | 0.00 | 0.00 |

| 9H-keto (lactam) | 1.5 - 3.0 | 1.6 - 3.2 | 0.5 - 1.5 |

| 8-enol (lactim) | 8.0 - 12.0 | 8.2 - 12.5 | 6.0 - 9.0 |

This table illustrates the expected relative stability, with the 7H-keto form often being the most stable in the gas phase. The relative energies can shift in a polar solvent like water.[2]

Table 2: Key Geometric Parameters for the Most Stable Tautomer (7H-keto)

| Bond/Angle | Calculated Value (Å or °) |

| C8=O10 Bond Length | 1.21 - 1.24 Å |

| N7-H Bond Length | 1.01 - 1.03 Å |

| N1-C6 Bond Length | 1.37 - 1.40 Å |

| C4-C5-N7 Angle | 105 - 108° |

| N1-C2-N3 Angle | 125 - 128° |

Geometric parameters are crucial for understanding the structure and bonding within the molecule. These values can be compared with experimental crystallographic data where available.

Table 3: Electronic Properties of this compound Tautomers

| Tautomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 7H-keto | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 - 5.5 | 3.0 - 4.0 |

| 9H-keto | -6.4 to -6.9 | -1.6 to -2.1 | 4.3 - 5.3 | 5.0 - 6.5 |

| 8-enol | -6.0 to -6.5 | -1.2 to -1.7 | 4.8 - 5.3 | 2.5 - 3.5 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their gap, provide insights into the chemical reactivity and kinetic stability of the molecule.[7] The dipole moment is indicative of the molecule's overall polarity.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the theoretical investigation of this compound tautomerism.

Conclusion

Quantum mechanical calculations provide a robust framework for investigating the structural and electronic properties of this compound. By employing methods like DFT, researchers can elucidate the relative stabilities of its tautomers in different environments, which is fundamental to understanding its chemical behavior and potential as a pharmacophore. The detailed data on geometry, energy, and electronic structure obtained from these calculations are invaluable for rational drug design and development, offering molecular-level insights that complement experimental studies.

References

- 1. PubChemLite - this compound (C5H4N4O) [pubchemlite.lcsb.uni.lu]

- 2. Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [A theoretical investigation of tautomerism of adenine, purine, guanine, and cytosine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Density functional study on the derivatives of purine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Unveiling the Biological Landscape of 7H-Purin-8-ol: A Technical Guide for Researchers

An In-depth Examination of the Biological Targets and Signaling Cascades of 8-Oxopurines

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the biological significance of 7H-Purin-8-ol and its tautomeric form, 8-oxopurine. While historically viewed primarily as a marker of oxidative DNA damage, recent scientific evidence has illuminated a fascinating and previously unrecognized role for its derivatives, particularly 8-oxoguanine, as signaling molecules that actively modulate cellular pathways. This document provides a detailed overview of the key biological targets, summarizes quantitative data, presents detailed experimental protocols, and visualizes the intricate signaling networks involved.

Introduction: Beyond a Damage Marker

This compound is a heterocyclic organic compound that exists in tautomeric equilibrium with 8-oxopurine. For decades, the presence of 8-oxopurines, such as 8-oxo-7,8-dihydroguanine (8-oxoG) and 8-oxo-7,8-dihydroadenine (8-oxoA), within DNA has been predominantly associated with oxidative stress and mutagenesis. However, emerging research has unveiled a paradigm shift in our understanding. The free 8-oxoguanine base, excised from DNA during the base excision repair (BER) process, is not merely a catabolic byproduct but a proactive signaling molecule.

This guide focuses on the newfound signaling roles of 8-oxoguanine, a key derivative of this compound. We will explore its interaction with the DNA glycosylase OGG1 and the subsequent activation of critical downstream pathways that have profound implications for cellular function, immune response, and disease pathogenesis.

Key Biological Target: The OGG1/8-oxoG Signaling Complex

The primary biological target of free 8-oxoguanine is the human 8-oxoguanine DNA glycosylase 1 (OGG1). While OGG1's canonical function is to recognize and excise 8-oxoG lesions from DNA, it also binds to the excised free 8-oxoG base with high affinity. This binding event forms a novel signaling complex, OGG1/8-oxoG, which possesses a remarkable and unexpected function: it acts as a Guanine Nucleotide Exchange Factor (GEF) for small GTPases.

Activation of Small GTPases: Ras and Rac1

The OGG1/8-oxoG complex directly interacts with members of the Ras superfamily of small GTPases, including H-Ras, K-Ras, N-Ras, and Rac1.[1][2] This interaction catalyzes the exchange of GDP for GTP, thereby converting these GTPases from their inactive to their active state.[3][4] This activation is a pivotal event that triggers a cascade of downstream signaling events.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the interaction and activity of the OGG1/8-oxoG signaling complex.

| Parameter | Value | Target | Method | Reference |

| Binding Affinity (Kd) of 8-oxoG to OGG1 | 0.56 ± 0.19 nM | OGG1 | Fluorescence Spectroscopy | [2] |

| Lowest effective dose of 8-oxoG for Ras activation in MRC5 cells | 100 nM | Ras | Active Ras Pulldown Assay | [1] |

| Upregulation of Dendritic Cell-associated genes in mouse lungs after intranasal 8-oxoG challenge (single dose) | 22 out of 95 genes | Dendritic Cells | Transcriptome Analysis | [5] |

| Upregulation of Dendritic Cell-associated genes in mouse lungs after intranasal 8-oxoG challenge (multiple doses) | 42 out of 95 genes | Dendritic Cells | Transcriptome Analysis | [5] |

| Increase in IL-6 secretion from human monocyte-derived Dendritic Cells (moDCs) upon treatment with 100 µM 8-oxoG for 24h | Significant increase (p<0.01) | moDCs | ELISA | [6] |

| Increase in TNF-α secretion from human moDCs upon treatment with 100 µM 8-oxoG for 24h | Significant increase (p<0.01) | moDCs | ELISA | [6] |

| Increase in IL-8 secretion from human moDCs upon treatment with 100 µM 8-oxoG for 24h | Significant increase (p<0.05) | moDCs | ELISA | [6] |

Signaling Pathways

The activation of Ras and Rac1 by the OGG1/8-oxoG complex initiates several downstream signaling pathways with significant physiological consequences.

The MAPK/ERK Pathway

Activated Ras triggers the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of MEK1/2 and subsequently ERK1/2.[1][3] This pathway is a central regulator of gene expression, controlling cellular processes such as proliferation, differentiation, and survival.

OGG1/8-oxoG mediated MAPK/ERK signaling cascade.

Rac1-Mediated ROS Production

The activation of Rac1 by the OGG1/8-oxoG complex leads to an increase in cellular reactive oxygen species (ROS) levels.[2] This is mediated by the nuclear membrane-associated NADPH oxidase type 4 (NOX4).[7] This creates a potential positive feedback loop, where oxidative stress leads to the formation of 8-oxoG, which in turn can amplify ROS signaling.

Rac1-mediated reactive oxygen species (ROS) production.

Immune System Activation

Free 8-oxoguanine has been shown to be a potent activator of dendritic cells (DCs), key antigen-presenting cells of the immune system.[5][6] This activation is dependent on OGG1 and leads to the upregulation of co-stimulatory molecules (CD40, CD86, CD83, HLA-DQ) and the secretion of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-8.[6][8] This suggests a novel link between oxidative DNA damage repair and the initiation of both innate and adaptive immune responses.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Guanine Nucleotide Exchange Assay for Ras Activation

This protocol is adapted from Boldogh et al. (2012).[1]

Objective: To determine if the OGG1/8-oxoG complex can catalyze the exchange of GDP for GTP on Ras proteins in vitro.

Materials:

-

Recombinant nucleotide-free H-Ras protein

-

Guanosine diphosphate (GDP)

-

Guanosine triphosphate (GTP)

-

Non-hydrolyzable GTP analog (GTPγS)

-

Recombinant human OGG1 protein

-

8-oxoguanine (8-oxoG)

-

Reaction Buffer: 20 mM Tris (pH 7.5), 150 mM NaCl, 3 µM MgCl₂, 1 mM DTT, 50 µg/mL BSA

-

Termination Buffer: 60 mM MgCl₂

-

Active Ras pulldown assay kit

Procedure:

-

Loading Ras with GDP: Incubate 6 pmol of nucleotide-free H-Ras with an equimolar amount of GDP in Reaction Buffer at 24°C to prepare GDP-loaded Ras.

-

Initiating the Exchange Reaction: Initiate the guanine nucleotide exchange reaction by adding OGG1 ± 8-oxoG to the GDP-loaded Ras in the presence of a 10-fold molar excess of GTPγS. The molecular ratio of Ras to the OGG1/8-oxoG complex can be varied (e.g., 1:1 or 10:1).

-

Time Course: Incubate the reaction mixture at 24°C and collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 16, and 32 minutes).

-

Terminating the Reaction: Stop the reaction at each time point by adding Termination Buffer.

-

Quantifying Activated Ras: Determine the levels of GTP-bound Ras (Ras-GTPγS) in each sample using an Active Ras pulldown assay according to the manufacturer's instructions.

Workflow for the in vitro Guanine Nucleotide Exchange Factor (GEF) assay.

OGG1-Ras Interaction Assay (Pull-down)

This protocol is based on the methods described by Boldogh et al. (2012).[1]

Objective: To determine the physical interaction between OGG1 and Ras proteins in the presence of 8-oxoG.

Materials:

-

His-tagged Ras proteins (H-Ras, N-Ras, or K-Ras)

-

Nickel-nitrilotriacetic acid (Ni-NTA)-agarose beads

-

Untagged OGG1 protein

-

8-oxoguanine (8-oxoG)

-

GTP and GDP

-

Interaction Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, 0.05% Tween 20, pH 7.5

-

Laemmli buffer

-

Western blotting reagents and antibodies against OGG1

Procedure:

-

Immobilize Ras: Incubate His-tagged Ras protein with Ni-NTA-agarose beads in Interaction Buffer for 30 minutes at 4°C to immobilize the Ras protein.

-

Washing: Wash the beads three times with Interaction Buffer to remove unbound Ras.

-

Incubation with OGG1: Add untagged OGG1, with or without 8-oxoG, to the Ras-bound beads. In some experiments, GTP or GDP can be included to assess their effect on the interaction.

-

Incubate and Wash: Incubate the mixture for 30 minutes at 4°C to allow for protein-protein interaction. Subsequently, wash the beads twice with Interaction Buffer to remove unbound OGG1.

-

Elution and Analysis: Elute the bound proteins from the beads by adding Laemmli buffer and heating. Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for OGG1.

Dendritic Cell Activation Assay

This protocol is a generalized procedure based on the findings of Bai et al. (2019).[6]

Objective: To assess the activation of dendritic cells (DCs) in response to 8-oxoguanine.

Materials:

-

Primary human monocyte-derived DCs (moDCs)

-

8-oxoguanine (8-oxoG)

-

Cell culture medium and supplements

-

Flow cytometry antibodies against CD40, CD86, CD83, and HLA-DQ

-

ELISA kits for IL-6, TNF-α, and IL-8

-

siRNA for OGG1 and control siRNA

Procedure:

-

Cell Culture and Treatment: Culture human moDCs under standard conditions. Treat the cells with varying concentrations of 8-oxoG (e.g., 1, 10, 100 µM) for 24 hours.

-

Flow Cytometry Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against the cell surface markers CD40, CD86, CD83, and HLA-DQ. Analyze the expression of these markers by flow cytometry to assess DC maturation.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of the pro-inflammatory cytokines IL-6, TNF-α, and IL-8 using specific ELISA kits.

-

OGG1 Depletion (Control Experiment): To confirm the role of OGG1, transfect moDCs with siRNA targeting OGG1 or a control siRNA prior to treatment with 8-oxoG. Perform the activation assays as described above and compare the results to determine if the effects of 8-oxoG are OGG1-dependent.

Conclusion and Future Directions

The discovery of this compound derivatives, specifically 8-oxoguanine, as signaling molecules represents a significant advancement in our understanding of cellular responses to oxidative stress. The OGG1/8-oxoG complex acts as a novel signaling hub, activating key pathways involved in cell proliferation, inflammation, and immune regulation. This technical guide provides a foundational resource for researchers aiming to explore this exciting and rapidly evolving field.

Future research should focus on several key areas:

-

Elucidating the signaling roles of other 8-oxopurines, such as 8-oxoadenine.

-

Identifying the full spectrum of downstream targets and cellular processes regulated by the OGG1/8-oxoG signaling axis.

-

Investigating the therapeutic potential of targeting this pathway in diseases associated with oxidative stress and inflammation, such as cancer and neurodegenerative disorders.

-

Developing specific inhibitors or modulators of the OGG1/8-oxoG interaction to further probe its function and for potential therapeutic applications.

By providing a comprehensive overview of the current knowledge and detailed experimental approaches, this guide aims to facilitate further discoveries into the multifaceted biological roles of this compound and its derivatives.

References

- 1. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of ras signaling pathway by 8-oxoguanine DNA glycosylase bound to its excision product, 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidized base 8-oxoguanine, a product of DNA repair processes, contributes to dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidized base 8-oxoguanine, a product of DNA repair processes, contributes to dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of 8-Hydroxyguanine DNA Glycosylase 1 on the Function of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Purine Analogs with Purinergic Receptors

To the esteemed researcher,

This technical guide addresses the interaction of purine compounds with the purinergic receptor family. Extensive investigation into the specific compound 7H-Purin-8-ol (also known as 8-hydroxypurine) has revealed a significant lack of published scientific literature detailing its direct interaction with any purinergic receptor subtype. There is no available quantitative data (e.g., binding affinities, EC50, or IC50 values) to suggest it is a recognized ligand for these receptors.

Therefore, this guide will focus on the known interactions of structurally related and biologically relevant purine analogs: xanthine, hypoxanthine, uric acid, and the therapeutic agent allopurinol with its active metabolite oxypurinol . These compounds, which are key players in purine metabolism, have been shown to modulate purinergic signaling, often indirectly, and offer valuable insights into the broader relationship between purine structures and this receptor system.

Introduction to Purinergic Signaling

Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, primarily ATP and adenosine.[1] These signaling molecules activate specific purinergic receptors on the cell surface, which are broadly classified into two families: P1 receptors (activated by adenosine) and P2 receptors (activated by ATP/ADP and other nucleotides).[2]

-

P1 Receptors: These are G-protein coupled receptors (GPCRs) with four subtypes: A1, A2A, A2B, and A3.[2] They are involved in a wide range of physiological processes, and their modulation is a key therapeutic target.[2]

-

P2 Receptors: This family is further divided into two subfamilies:

-

P2X Receptors: These are ligand-gated ion channels (seven subtypes: P2X1-7) that, upon activation by ATP, allow the influx of cations like Ca²⁺ and Na⁺.[1]

-

P2Y Receptors: These are GPCRs (eight subtypes: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that couple to various G-proteins to initiate intracellular signaling cascades.[2]

-

Purinergic signaling plays a critical role in neurotransmission, inflammation, immune responses, and cell proliferation, making it a significant area of interest for drug development.[3]

Interaction of Purine Analogs with Purinergic Receptors

While direct, high-affinity binding of metabolic purines (other than ATP, ADP, and adenosine) to purinergic receptors is not a primary signaling mechanism, these molecules can significantly influence purinergic pathways.

Xanthine and its methylated derivatives, such as caffeine and theophylline, are well-established antagonists of adenosine (P1) receptors.[4][5] This antagonistic action is a cornerstone of their pharmacological effects.

Quantitative Data on Xanthine Derivative Interactions with Adenosine Receptors

| Compound | Receptor Subtype | Species | Assay Type | Affinity (Ki) / Potency (IC50) | Reference |